molecular formula C20H24N6O B11990354 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-26-9

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11990354
CAS No.: 302918-26-9
M. Wt: 364.4 g/mol
InChI Key: OZWWNFWCWYCUED-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-3-carbohydrazide derivative featuring a hydrazone linkage (E-configuration) to a 4-(diethylamino)benzylidene group and a 1-methyl-1H-pyrrol-2-yl substituent at position 3 of the pyrazole ring. Key structural features include:

  • Diethylamino group: Enhances solubility via basicity and lipophilicity.
  • 1-Methylpyrrole: Contributes aromatic stacking interactions and steric effects.

This compound belongs to a class of Schiff base derivatives studied for their biological activities (e.g., antimicrobial, anti-inflammatory) and photophysical properties .

Properties

CAS No.

302918-26-9

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H24N6O/c1-4-26(5-2)16-10-8-15(9-11-16)14-21-24-20(27)18-13-17(22-23-18)19-7-6-12-25(19)3/h6-14H,4-5H2,1-3H3,(H,22,23)(H,24,27)/b21-14+

InChI Key

OZWWNFWCWYCUED-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C

Origin of Product

United States

Preparation Methods

Nitrosation of Diethylaniline

  • Reagents : Diethylaniline, NaNO₂, HCl

  • Conditions : 0–10°C, 2.5–3 hours

  • Reaction :

    Diethylaniline+NaNO2+HClNitroso-diethylaniline intermediate\text{Diethylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Nitroso-diethylaniline intermediate}
  • Yield : ~85% (crude)

Reduction to N,N-Diethyl-1,4-phenylenediamine

  • Reagents : Zn powder, HCl

  • Conditions : 15–20°C, 1.5–2.5 hours

  • Reaction :

    Nitroso intermediate+ZnHClN,N-Diethyl-1,4-phenylenediamine\text{Nitroso intermediate} + \text{Zn} \xrightarrow{\text{HCl}} \text{N,N-Diethyl-1,4-phenylenediamine}
  • Yield : 78–82% after purification.

Synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Pyrazole Ring Formation

  • Reagents : 1-Methylpyrrole-2-carboxaldehyde, hydrazine hydrate

  • Conditions : Ethanol reflux, 6–8 hours

  • Mechanism : Cyclocondensation to form the pyrazole core.

Hydrazide Functionalization

  • Reagents : Ethyl chloroacetate, hydrazine hydrate

  • Conditions : 60°C, 4 hours

  • Reaction :

    Pyrazole ester+N2H4Pyrazole carbohydrazide\text{Pyrazole ester} + \text{N}_2\text{H}_4 \rightarrow \text{Pyrazole carbohydrazide}
  • Yield : 70–75%.

Condensation to Form the Target Compound

Reaction Setup

  • Molar Ratio : 1:1 (aldehyde : hydrazide)

  • Solvent : Anhydrous ethanol or methanol

  • Catalyst : Acidic (e.g., glacial acetic acid) or neutral conditions

  • Conditions : Reflux, 4–6 hours.

Reaction Mechanism

The aldehyde undergoes nucleophilic attack by the hydrazide’s amino group, forming an imine bond (E-configuration favored due to steric hindrance):

RCHO+R’NHNH2RCH=N-NHR’+H2O\text{RCHO} + \text{R'NHNH}2 \rightarrow \text{RCH=N-NHR'} + \text{H}2\text{O}

Purification

  • Method : Recrystallization from ethanol/water (3:1)

  • Purity : >95% (HPLC).

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature 70–80°C↑ Yield by 15%
Solvent Anhydrous ethanol↑ Purity
Catalyst 0.5 mL AcOH↑ Reaction rate
Reaction Time 5 hoursMaximizes yield

Challenges and Solutions

  • Challenge : Low solubility of hydrazide in ethanol.
    Solution : Use DMF as co-solvent (5% v/v).

  • Challenge : Byproduct formation (Z-isomer).
    Solution : Add molecular sieves to absorb water, shifting equilibrium.

Scalability and Industrial Feasibility

The patent-scale synthesis of precursors demonstrates scalability. Key considerations:

  • Cost : ~$120/g (lab-scale) vs. ~$40/g (pilot-scale).

  • Environmental Impact : Zn waste from reduction step requires neutralization.

Recent Advances (Post-2023)

  • Enzymatic Catalysis : Lipase-mediated condensation reduces energy use (yield: 79%).

  • Flow Chemistry : Continuous synthesis achieves 92% yield in 30 minutes .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Substituent at Pyrazole-3 Position Benzylidene Group Modifications Molecular Formula Reference
Target Compound 1-Methyl-1H-pyrrol-2-yl 4-(Diethylamino)phenyl C₂₃H₂₇N₅O N/A
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 5-Methyl 4-Methoxyphenyl C₁₉H₁₈N₄O₂
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-(Dimethylamino)phenyl C₂₁H₂₃N₅O
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Phenyl 2,4-Dichlorophenyl C₁₇H₁₂Cl₂N₄O
(E)-N-(4-(Dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide Furan-2-yl 4-(Dimethylamino)phenyl C₁₇H₁₇N₅O₂

Key Observations :

  • Steric Effects : The 1-methylpyrrole group introduces steric hindrance absent in phenyl or furan-substituted analogs (e.g., ), which may influence binding to biological targets .
  • Aromatic Interactions : Phenyl and chlorophenyl substituents () favor π-π stacking, whereas heterocycles like furan or pyrrole may engage in dipole interactions .

Physical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Weight IR (νmax, cm⁻¹) Rf Value
Target Compound Not reported ~397.5 (calculated) Expected: ~1700 (-C=O), ~1550 (-C=N) N/A
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 170 273.24 1702 (-C=O), 1552 (-NO₂) 0.7
N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide Not reported 406.48 Not reported N/A
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide Not reported 342.4 (calculated) 1660 (-C=O), 1598 (-C=N) N/A

Key Observations :

  • Melting Points : Nitro-substituted analogs () exhibit higher melting points (~170°C) due to strong intermolecular interactions (e.g., nitro group polarity) .
  • IR Spectroscopy : All analogs show characteristic C=O (1660–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches, with shifts depending on substituents (e.g., electron-withdrawing nitro groups increase C=O frequency) .

Biological Activity

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C20H24N6OC_{20}H_{24}N_{6}O, with a molar mass of approximately 368.45 g/mol. Its structure features a pyrazole ring linked to a phenyl group substituted with a diethylamino moiety, enhancing its biological activity.

1. Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria:

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa14

These results indicate that the compound has effective antibacterial properties, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using various in vivo models. For instance, in carrageenan-induced edema tests, it demonstrated significant reduction in paw swelling:

Compound Paw Swelling Reduction (%) Standard Drug Reference
This compound75%Ibuprofen (70%)

This suggests that the compound can effectively inhibit inflammatory responses, comparable to established anti-inflammatory drugs.

3. Antitumor Activity

The antitumor effects of pyrazole derivatives have been well-documented. In vitro studies have indicated that this compound exhibits inhibitory activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for cancer therapy.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • A study involving a series of synthesized pyrazoles showed that compounds similar to this compound exhibited potent activity against resistant bacterial strains, suggesting their potential role in combating antibiotic resistance .
  • Another investigation focused on the anti-inflammatory properties of pyrazole derivatives indicated that specific substitutions on the pyrazole ring significantly enhanced their therapeutic efficacy in reducing inflammation markers such as TNF-α and IL-6 .

Q & A

Basic: What are the standard synthetic routes for preparing this carbohydrazide derivative, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a condensation reaction between a substituted benzaldehyde and a pyrazole-carbohydrazide precursor. For example:

  • Step 1: React 4-(diethylamino)benzaldehyde with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide in ethanol or methanol under reflux, using catalytic acetic acid to facilitate Schiff base formation .
  • Optimization Tips:
    • Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
    • Monitor reaction progress via TLC or HPLC; typical reaction times range from 6–12 hours.
    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >85% purity .

Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound's structural conformation?

Methodological Answer:
Discrepancies often arise due to solvent effects or crystal packing forces unaccounted for in DFT models. To resolve these:

  • Validation Steps:
    • Perform X-ray crystallography to obtain the experimental crystal structure and compare bond lengths/angles with DFT-optimized gas-phase structures .
    • Include solvent effects in DFT calculations using implicit solvation models (e.g., PCM) .
    • Cross-validate vibrational spectra (IR/Raman) by correlating experimental peaks with DFT-simulated spectra, adjusting basis sets (e.g., B3LYP/6-311++G(d,p)) as needed .
  • Case Study: A similar hydrazide showed a 0.05 Å deviation in C=N bond length between DFT and X-ray data, resolved by incorporating dispersion corrections .

Basic: What spectroscopic techniques are most effective for characterizing the hydrazone linkage and aromatic systems in this compound?

Methodological Answer:
Key techniques include:

  • FT-IR: Identify the C=N stretch of the hydrazone linkage (~1600–1630 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • ¹H/¹³C NMR:
    • Hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm.
    • Aromatic protons from the diethylamino phenyl group show splitting patterns (e.g., diethylamino CH₂ at δ 3.3–3.5 ppm) .
  • UV-Vis: π→π* transitions in the hydrazone moiety (~300–350 nm) .

Advanced: What strategies are recommended for elucidating the biological activity of this compound against neurological targets, considering its structural similarity to anticonvulsant agents?

Methodological Answer:
Leverage structural analogs (e.g., pyrazole-hydrazides with anticonvulsant activity ) to design studies:

  • In Vitro Screening:
    • Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models to assess seizure suppression .
    • Measure IC₅₀ values via electrophysiology on neuronal sodium channels.
  • Molecular Docking:
    • Target GABAₐ receptors or voltage-gated ion channels using AutoDock Vina. Validate with site-directed mutagenesis .
  • Multi-Target Profiling: Combine kinase inhibition assays and antioxidant activity tests (e.g., DPPH scavenging) to identify polypharmacological effects .

Advanced: How should researchers approach the optimization of multi-step synthesis pathways to minimize byproduct formation in the preparation of this carbohydrazide derivative?

Methodological Answer:

  • Stepwise Optimization:
    • Intermediate Purity: Ensure high purity of precursors (e.g., 3-(1-methylpyrrolyl)pyrazole) via flash chromatography before condensation .
    • Byproduct Mitigation:
  • Add molecular sieves to absorb water during hydrazone formation.
  • Use low-temperature (-10°C) conditions for sensitive intermediates .
    3. Process Monitoring: Employ in-situ FT-IR or Raman spectroscopy to detect side reactions (e.g., hydrolysis) early .
  • Case Example: A related synthesis achieved 92% yield by replacing acetic acid with p-toluenesulfonic acid (PTSA) as a catalyst .

Basic: What are the critical parameters to consider when performing X-ray crystallography to determine the crystal structure of this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals of suitable size (>0.2 mm).
  • Data Collection:
    • Maintain crystals at 100 K (liquid N₂) to reduce thermal motion.
    • Optimize exposure time to balance resolution (<0.8 Å) and radiation damage .
  • Structure Refinement:
    • Use SHELXL for refinement; apply restraints for disordered diethylamino groups .
    • Validate H-bonding networks (e.g., N-H⋯O=C) using Mercury software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.